HDAC Inhibitory Potential: Class-Level Evidence for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
A series of indoline-2,3-dione derivatives were evaluated as HDAC inhibitors, with compound 25a showing an IC50 of 10.13 nM against HeLa cell nuclear extract [1]. While 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione was not among the specific analogs tested, its core scaffold matches the active series, suggesting potential HDAC inhibitory activity. However, the specific N1-side chain and 5,7-dimethyl substitution pattern will modulate potency and selectivity relative to compound 25a. No direct comparative data exist to quantify this modulation.
| Evidence Dimension | HDAC inhibitory activity (HeLa nuclear extract) |
|---|---|
| Target Compound Data | Not directly tested |
| Comparator Or Baseline | Compound 25a from same series: IC50 = 10.13 nM |
| Quantified Difference | Cannot be calculated; target compound not among tested analogs |
| Conditions | HeLa cell nuclear extract HDAC inhibition assay (Bioorg Med Chem, 2015) |
Why This Matters
Demonstrates the compound class has strong HDAC inhibitory potential, but specific compound procurement is required for definitive activity determination.
- [1] Jin, K. et al. Bioorg Med Chem. 2015, 23(15), 4728-4736. PMID: 26100440. View Source
